molecular formula C23H16FNO3 B4583497 (4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

(4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Cat. No.: B4583497
M. Wt: 373.4 g/mol
InChI Key: CSPGKBBHZHPGNM-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a dihydro-1,2-oxazol-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of the core dihydro-1,2-oxazol-5-one structure This can be achieved through a cyclization reaction involving an appropriate precursor

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • (4Z)-4-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs

Properties

IUPAC Name

(4Z)-4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c24-19-10-6-17(7-11-19)15-27-20-12-8-16(9-13-20)14-21-22(25-28-23(21)26)18-4-2-1-3-5-18/h1-14H,15H2/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPGKBBHZHPGNM-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
(4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Reactant of Route 3
Reactant of Route 3
(4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Reactant of Route 4
Reactant of Route 4
(4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Reactant of Route 5
Reactant of Route 5
(4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Reactant of Route 6
Reactant of Route 6
(4Z)-4-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

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